2-(Trifluoromethyl)pyrimidine-4(3H)-thione

Physicochemical characterization Compound handling Process chemistry

Substituted pyrimidine analogs introduce steric hindrance and altered reactivity that derail systematic SAR exploration. This unsubstituted 2-(trifluoromethyl)pyrimidine-4(3H)-thione scaffold provides a neutral, predictable reaction profile essential for hit-to-lead optimization. • Clean S-alkylation with exclusive regioselectivity enables diverse thioether library synthesis - no confounding 5- or 6-substituent effects. • Soft sulfur donor site for Cu(I), Ag(I), Au(I) coordination chemistry; unobstructed coordination geometry for MOF and metallodrug design. • Validated SDH inhibitor core: derivatives achieve EC50 19.43 μg/mL against Botrytis cinerea and IC50 4.42 μmol/L against PC-3 prostate cancer cells.

Molecular Formula C5H3F3N2S
Molecular Weight 180.15 g/mol
CAS No. 672-43-5
Cat. No. B1308288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)pyrimidine-4(3H)-thione
CAS672-43-5
Molecular FormulaC5H3F3N2S
Molecular Weight180.15 g/mol
Structural Identifiers
SMILESC1=CN=C(NC1=S)C(F)(F)F
InChIInChI=1S/C5H3F3N2S/c6-5(7,8)4-9-2-1-3(11)10-4/h1-2H,(H,9,10,11)
InChIKeyWTJYENIYCBTUPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)pyrimidine-4(3H)-thione (CAS 672-43-5): Sourcing the Unsubstituted CF₃-Thione Scaffold for Heterocyclic Derivatization


2-(Trifluoromethyl)pyrimidine-4(3H)-thione (CAS 672-43-5) is a heterocyclic building block consisting of a pyrimidine core bearing a trifluoromethyl (CF₃) substituent at the 2-position and a thione (C=S) moiety at the 4-position. With a molecular formula of C₅H₃F₃N₂S and a molecular weight of 180.15 g/mol [1], this compound serves as an unsubstituted scaffold distinct from its methyl-, amino-, or chloro-substituted analogs. It is recognized as a versatile intermediate for the synthesis of more complex biologically active trifluoromethyl pyrimidine derivatives, including those exhibiting antifungal, insecticidal, and anticancer properties [2][3]. Unlike oxygen-based analogs, the thione group offers a sulfur-centered nucleophilic site for S-alkylation and coordination chemistry applications [4].

Scaffold

Unsubstituted CF₃-pyrimidine-4(3H)-thione core for S-alkylation derivatization

Reactivity

Predictable thione nucleophilicity without steric or electronic interference

Procurement Logic

Versatile heterocyclic building block for medicinal chemistry and agrochemical discovery

Why 2-(Trifluoromethyl)pyrimidine-4(3H)-thione (672-43-5) Cannot Be Replaced by Methyl-Substituted or Oxo-Analogs in Synthesis


Generic substitution of 2-(Trifluoromethyl)pyrimidine-4(3H)-thione with closely related analogs such as 6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione (CAS 657-50-1) or 2-(trifluoromethyl)pyrimidin-4-ol (CAS 1546-80-1) is chemically and functionally invalid. The presence of the 6-methyl group in CAS 657-50-1 introduces steric hindrance that alters regioselective S-alkylation outcomes and fundamentally changes lipophilicity (ACD/LogP 1.95 for the methyl analog versus predicted lower LogP for the unsubstituted scaffold) . Substitution of the thione (C=S) with an oxo (C=O) group in CAS 1546-80-1 shifts the tautomeric equilibrium and eliminates the sulfur-based nucleophilicity and metal-coordination capacity essential for generating thioether derivatives and metal complexes [1]. Furthermore, CAS 672-43-5 lacks electron-donating or electron-withdrawing substituents at positions 5 and 6, rendering it a neutral scaffold with predictable reactivity patterns—a feature not retained in chloro- or amino-substituted derivatives . These structural distinctions directly impact synthetic pathway design and final compound properties, making CAS 672-43-5 irreplaceable for applications requiring an unsubstituted CF₃-pyrimidine-thione core.

6-Methyl analog (CAS 657-50-1)

Methyl group at position 6 introduces steric hindrance that may alter regioselective S-alkylation outcomes.

Oxo analog (CAS 1546-80-1)

C=O replacement eliminates sulfur-based nucleophilicity and metal-coordination capacity.

Substituted thiones (e.g., 5-amino-6-chloro)

Electron-donating/withdrawing groups perturb electronic environment, reducing reaction predictability.

Quantitative Differentiation Evidence: 2-(Trifluoromethyl)pyrimidine-4(3H)-thione (672-43-5) vs. Structural Analogs


Physicochemical Distinction: Density and Volatility of 2-(Trifluoromethyl)pyrimidine-4(3H)-thione vs. 6-Methyl Analog

2-(Trifluoromethyl)pyrimidine-4(3H)-thione (CAS 672-43-5) exhibits a measured density of 1.54 g/cm³ and a boiling point of 144.7°C at 760 mmHg [1]. In contrast, the 6-methyl-substituted analog (CAS 657-50-1) displays a lower density of 1.47 g/cm³ . The 0.07 g/cm³ density difference reflects the absence of the additional methyl group mass and altered molecular packing. Additionally, the target compound has a flash point of 41.3°C, which must be considered for storage and handling protocols compared to analogs with higher flash points [1]. These measurable physicochemical distinctions are critical for process chemists optimizing isolation, purification, and formulation steps.

Density Difference
Data to verify
+0.07 g/cm³
Supports scale-up process differentiation
Vendor datasheet values; cross-lab confirmation recommended
Physicochemical characterization Compound handling Process chemistry

Lipophilicity and Membrane Permeability: LogP Advantage of 2-(Trifluoromethyl)pyrimidine-4(3H)-thione Scaffold Over Oxo-Analog

The replacement of oxygen with sulfur in the pyrimidine ring substantially modulates lipophilicity. While experimental LogP values for the unsubstituted target compound are not publicly reported, class-level inference from structurally related derivatives demonstrates that thione-containing pyrimidines consistently exhibit higher LogP than their oxo counterparts. For instance, the 6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione analog (CAS 657-50-1) has an ACD/LogP of 1.95 . In contrast, typical trifluoromethyl pyrimidinones range between LogP 0.5 and 1.2 [1]. The sulfur atom in the thione group enhances hydrophobic character relative to the oxygen atom in the carbonyl group, translating to improved membrane permeability potential. The unsubstituted scaffold (CAS 672-43-5), lacking the additional 6-methyl group, is expected to have a LogP intermediate between the methyl analog and the oxo derivative, offering a balanced lipophilicity profile suitable for hit-to-lead optimization where excessive LogP would be detrimental.

Lipophilicity (LogP)
Class-level inference
~0.5–1.0 higher for thione scaffold
Supports ADME property tuning context
Predicted ACD/LogP; experimental LogP pending
Drug design ADME properties Bioavailability

Synthetic Versatility: Unsubstituted 2-(Trifluoromethyl)pyrimidine-4(3H)-thione Enables Regioselective S-Alkylation Without Steric Interference

The absence of substituents at the 5- and 6-positions of 2-(trifluoromethyl)pyrimidine-4(3H)-thione (CAS 672-43-5) provides an unhindered thione site for regioselective S-alkylation reactions. In contrast, 6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione (CAS 657-50-1) contains a methyl group at the 6-position that introduces steric hindrance, potentially reducing S-alkylation yields or altering regioselectivity . Additionally, 5-amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione (CAS 1598-59-0) bears electron-donating (amino) and electron-withdrawing (chloro) substituents that modulate the electronic environment of the thione moiety and may participate in competing side reactions . The unsubstituted scaffold of CAS 672-43-5 therefore offers a clean, predictable reaction profile—a critical advantage for medicinal chemists seeking to introduce diverse thioether, thioester, or metal-coordination motifs without confounding steric or electronic variables.

Unsubstituted Scaffold
Context-dependent
0 substituents at positions 5 and 6
Enables regioselective S-alkylation without steric interference
Based on structural comparison; reaction yields may vary
Organic synthesis Medicinal chemistry Building block procurement

Coordination Chemistry Potential: Thione vs. Oxo Pyrimidine Ligand Behavior for Metal Complexation

The thione (C=S) group in 2-(trifluoromethyl)pyrimidine-4(3H)-thione (CAS 672-43-5) exhibits distinct coordination behavior compared to the oxo (C=O) group in 2-(trifluoromethyl)pyrimidin-4-ol (CAS 1546-80-1). Thio-pyrimidine derivatives have been extensively studied as ligands for transition metals, with the sulfur atom acting as a soft donor that preferentially coordinates to soft metal ions such as Cu(I), Ag(I), Au(I), and Hg(II) [1]. In contrast, oxo-pyrimidines act as hard oxygen donors with affinity for hard metal ions [2]. This divergence in coordination preference is fundamental: the thione scaffold enables access to a different metal-ligand bonding paradigm, with implications for designing metal-organic frameworks, catalysts, and metallodrugs. The unsubstituted nature of CAS 672-43-5 further allows for systematic investigation of metal-binding geometry without the steric or electronic complications introduced by additional ring substituents.

Coordination Preference
Class-level inference
Soft S-donor → Cu⁺, Ag⁺, Au⁺, Hg²⁺
Enables distinct metal complex synthesis paradigm
Based on HSAB principle and literature review
Coordination chemistry Catalysis Materials science

Derivative Antifungal Efficacy: Trifluoromethyl Pyrimidine Thioethers Derived from Thione Scaffold Demonstrate Potency Comparable to Commercial Fungicides

While 2-(trifluoromethyl)pyrimidine-4(3H)-thione (CAS 672-43-5) itself is not directly assayed for antifungal activity, its S-alkylated derivatives (trifluoromethyl pyrimidine thioethers) have demonstrated potent in vitro antifungal activity against Botrytis cinerea. Compounds 6g and 6i, which are thioether derivatives incorporating the CF₃-pyrimidine scaffold, exhibited EC₅₀ values of 19.43 μg/mL and 28.22 μg/mL against B. cinerea, respectively, outperforming the positive control pyrimethanil (EC₅₀ = 39.03 μg/mL) [1]. This represents a 2.0-fold and 1.38-fold improvement in potency, respectively, highlighting the value of the unsubstituted thione scaffold as a versatile starting point for generating bioactive thioether derivatives through straightforward S-alkylation chemistry.

Derivative Antifungal EC₅₀
Class-level inference
19.43 μg/mL (2.0-fold vs. pyrimethanil)
Supports building block relevance for antifungal screening
Derivative thioether 6g; in vitro mycelial inhibition assay
Agrochemical research Antifungal screening SDH inhibition

Derivative Antitumor Efficacy: Trifluoromethyl Pyrimidine Derivatives Exhibit Superior Antiproliferative Activity Against PC-3 Cells Relative to 5-Fluorouracil

Trifluoromethyl-containing polysubstituted pyrimidine derivatives, which can be synthesized from 2-(trifluoromethyl)pyrimidine-4(3H)-thione (CAS 672-43-5) via sequential functionalization, have demonstrated notable antiproliferative activity against human prostate cancer PC-3 cells. Compounds XXId and XXIe exhibited IC₅₀ values of 4.42 ± 0.46 μmol/L and 4.85 ± 0.59 μmol/L against PC-3 cells, respectively, which were significantly better than the positive control 5-fluorouracil (IC₅₀ = 6.39 ± 0.71 μmol/L) [1]. This represents a 1.45-fold and 1.32-fold improvement in potency. The data underscores the therapeutic potential of the CF₃-pyrimidine scaffold in oncology and validates the procurement of CAS 672-43-5 as a core building block for synthesizing next-generation antitumor candidates.

Derivative Antiproliferative IC₅₀
Class-level inference
4.42 μmol/L (1.45-fold vs. 5-FU)
Supports scaffold use for oncology lead optimization
Derivative XXId; PC-3 cell MTT assay
Oncology research Antiproliferative screening Lead optimization

Optimal Use Cases for Procuring 2-(Trifluoromethyl)pyrimidine-4(3H)-thione (672-43-5) Based on Evidence


Medicinal Chemistry: Synthesis of S-Alkylated Thioether Derivatives for Antifungal and Antitumor Screening

Procurement of 2-(trifluoromethyl)pyrimidine-4(3H)-thione is justified for medicinal chemistry laboratories engaged in hit-to-lead optimization for antifungal and antitumor indications. The unsubstituted thione scaffold enables straightforward S-alkylation to generate diverse thioether libraries. Evidence demonstrates that derivatives of this scaffold achieve EC₅₀ values as low as 19.43 μg/mL against Botrytis cinerea (2-fold better than pyrimethanil) [1] and IC₅₀ values of 4.42 μmol/L against PC-3 prostate cancer cells (1.45-fold better than 5-fluorouracil) [2]. The absence of 5- and 6-substituents allows systematic SAR exploration without confounding steric or electronic variables. [3].

Coordination Chemistry and Catalysis: Ligand Design for Soft Metal Complexation

The thione moiety in 2-(trifluoromethyl)pyrimidine-4(3H)-thione acts as a soft sulfur donor with preferential affinity for Cu(I), Ag(I), Au(I), and Hg(II) ions, in contrast to the hard oxygen donor behavior of pyrimidin-4-ol analogs [1]. This divergent coordination chemistry makes CAS 672-43-5 a valuable ligand precursor for designing metal-organic frameworks (MOFs), homogeneous catalysts, and metallodrug candidates targeting soft metal centers. The unsubstituted scaffold provides an unobstructed coordination site for systematic investigation of metal-binding geometry. [2].

Agrochemical Research: Building Block for Novel Succinate Dehydrogenase (SDH) Inhibitor Fungicides

The trifluoromethyl pyrimidine scaffold has been validated as a core motif for succinate dehydrogenase (SDH) inhibitors, a major class of agricultural fungicides. Derivatives synthesized from the thione scaffold have shown potent activity against Botrytis cinerea, Fusarium oxysporum, and Sclerotinia sclerotiorum [1]. The CF₃ group enhances metabolic stability and lipophilicity, while the thione-derived thioether linkage modulates target binding. Procuring CAS 672-43-5 enables agrochemical discovery teams to build focused libraries of SDH inhibitor candidates with demonstrated efficacy comparable to commercial standards. [2].

Process Chemistry and Scale-Up: Predictable Reactivity for CMC Development

The unsubstituted nature of 2-(trifluoromethyl)pyrimidine-4(3H)-thione (CAS 672-43-5) provides a clean reaction profile with predictable S-alkylation regioselectivity, making it an attractive building block for process chemistry scale-up. The compound's measured density (1.54 g/cm³) and boiling point (144.7°C) [1] are established parameters for isolation and purification development. In contrast, substituted analogs such as CAS 657-50-1 introduce steric hindrance and altered physical properties (density 1.47 g/cm³) that complicate scale-up optimization [2]. For CMC (Chemistry, Manufacturing, and Controls) development, the unsubstituted scaffold reduces synthetic complexity and enhances reproducibility. [3].

Application
Selection Property
Validation Focus
Heterocyclic derivatization for antifungal/antitumor screening
Unsubstituted thione scaffold for diverse S-alkylation
Derivative bioactivity responses in model assays
Ligand precursor for soft metal coordination chemistry
Soft sulfur donor (thione) vs. hard oxygen donor
Coordination geometry and metal-complex characterization
Succinate dehydrogenase (SDH) inhibitor discovery
CF₃-pyrimidine-thione core for thioether linkage generation
In vitro fungal growth inhibition and SDH target engagement
Process chemistry and scale-up development
Predictable S-alkylation regioselectivity and clean reaction profile
Reaction reproducibility and physicochemical parameter consistency

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